
3-Hydroxy-4-iodopyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-iodopyridine-2-carbaldehyde is a heterocyclic organic compound that contains a pyridine ring substituted with hydroxyl, iodine, and formyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-iodopyridine-2-carbaldehyde typically involves the iodination of a pyridine derivative followed by formylation. One common method is the iodination of 3-hydroxy-2-pyridinecarboxaldehyde using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar iodination and formylation reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-4-iodopyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-Oxo-4-iodopyridine-2-carbaldehyde.
Reduction: 3-Hydroxy-4-iodopyridine-2-methanol.
Substitution: 3-Hydroxy-4-substituted-pyridine-2-carbaldehyde (where the iodine is replaced by the nucleophile).
Aplicaciones Científicas De Investigación
3-Hydroxy-4-iodopyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in multicomponent reactions to generate diverse molecular scaffolds.
Biology: The compound can be used to study the biological activity of pyridine derivatives and their interactions with biological targets.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-iodopyridine-2-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the iodine atom can participate in halogen bonding interactions. The hydroxyl group can engage in hydrogen bonding, influencing the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2-fluoropyridine: Similar structure but with a fluorine atom instead of iodine.
3-Hydroxy-4-chloropyridine-2-carbaldehyde: Similar structure but with a chlorine atom instead of iodine.
3-Hydroxy-4-bromopyridine-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine.
Uniqueness
3-Hydroxy-4-iodopyridine-2-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and polarizability compared to fluorine, chlorine, or bromine
Propiedades
Fórmula molecular |
C6H4INO2 |
|---|---|
Peso molecular |
249.01 g/mol |
Nombre IUPAC |
3-hydroxy-4-iodopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4INO2/c7-4-1-2-8-5(3-9)6(4)10/h1-3,10H |
Clave InChI |
MPULTSLTQKNBFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1I)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B12806310.png)
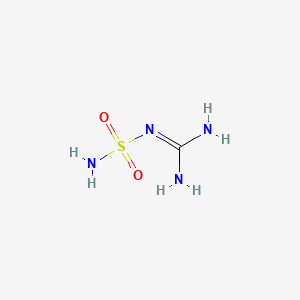
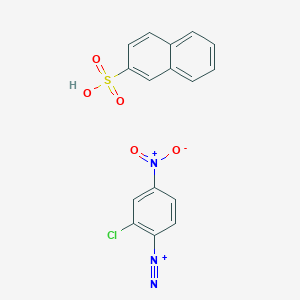
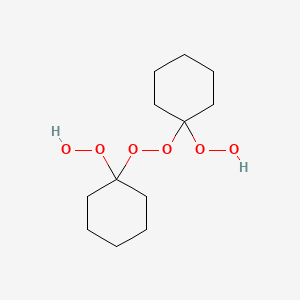
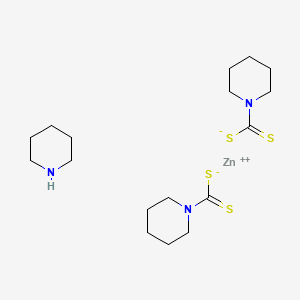

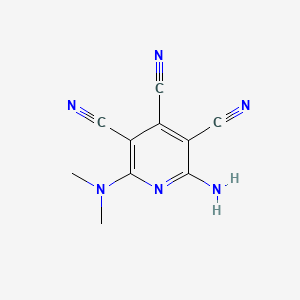

![[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;hydrobromide](/img/structure/B12806366.png)





